molecular formula C10H15NO4S B8579947 N-(3-hydroxy-propyl)-3-methoxy-benzenesulfonamide

N-(3-hydroxy-propyl)-3-methoxy-benzenesulfonamide

Cat. No. B8579947
M. Wt: 245.30 g/mol
InChI Key: XFIQWQQUDLHEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-propyl)-3-methoxy-benzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO4S and its molecular weight is 245.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxy-propyl)-3-methoxy-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-propyl)-3-methoxy-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-hydroxy-propyl)-3-methoxy-benzenesulfonamide

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(3-hydroxypropyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-15-9-4-2-5-10(8-9)16(13,14)11-6-3-7-12/h2,4-5,8,11-12H,3,6-7H2,1H3

InChI Key

XFIQWQQUDLHEJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Methoxy-benzenesulfonylamino)-propionic acid (0.755 g, 2.91 mmol), was dissolved in THF (10 mL), cooled in an ice-H2O bath, and treated with borane THF complex (3.49 mL of a 1M solution, 3.49 mmol) with stirring. After warming to room temperature over 1 h, the reaction was cooled in an ice bath, and quenched by dropwise addition of H2O, then partitioned between H2O and CH2Cl2. The aqueous layer was washed with CH2Cl2 (3×20 mL), dried (MgSO4). Filtration and concentration in vacuo gave the title compound which was used without further purification.
Quantity
0.755 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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